1-Kestose

Übersicht

Beschreibung

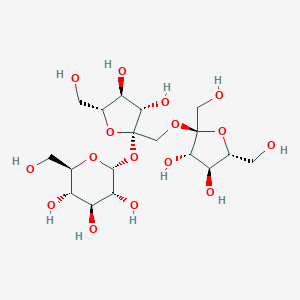

Kestose is a type of sugar found in many plants, and is a component of some dietary fibers. It is a trisaccharide, composed of two molecules of glucose and one molecule of fructose. Kestose is an important component of dietary fibers, and has been studied for its potential health benefits. Kestose has been found to possess a variety of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.

Wissenschaftliche Forschungsanwendungen

Präbiotische Wirkungen auf die Darmgesundheit

1-Kestose ist für seine präbiotischen Eigenschaften bekannt, das heißt, es kann das Wachstum von nützlichen Darmbakterien anregen. Es wurde gezeigt, dass es das Wachstum von Faecalibacterium prausnitzii sowie Bifidobakterien beim Menschen effektiv fördert . Diese Bakterien spielen eine entscheidende Rolle bei der Aufrechterhaltung der Darmgesundheit, wobei F. prausnitzii ein bedeutender Butyratproduzent mit entzündungshemmenden Wirkungen ist .

Verbesserung von Darmbakterien-Biomarkern

Die relative Häufigkeit von F. prausnitzii kann als Indikator oder Biomarker für die Darmgesundheit bei Erwachsenen dienen . Durch die Erhöhung des Spiegels dieses Bakteriums kann this compound zur Überwachung und möglicherweise zur Verbesserung des allgemeinen Gesundheitszustands des menschlichen Darms beitragen.

Potenzial in Probiotika der nächsten Generation

Aufgrund seiner Fähigkeit, das Wachstum von F. prausnitzii zu unterstützen, birgt this compound das Potenzial als Schlüsselbestandteil bei der Entwicklung von Probiotika der nächsten Generation . Diese Probiotika könnten aufgrund ihrer gezielten präbiotischen Wirkung und der bedeutenden gesundheitlichen Vorteile, die mit der Butyratproduktion verbunden sind, wirksamer sein.

Entzündungshemmende Eigenschaften

Das von F. prausnitzii produzierte Butyrat, das durch this compound stimuliert wird, hat bemerkenswerte entzündungshemmende Eigenschaften . Dies könnte besonders vorteilhaft bei der Behandlung und Vorbeugung von entzündlichen Darmerkrankungen und anderen Erkrankungen sein, die mit Entzündungen im Darm verbunden sind.

Herausforderungen bei der industriellen Kultivierung

This compound könnte eine Lösung für die Herausforderungen bei der industriellen Kultivierung von sauerstoffempfindlichen Bakterien wie F. prausnitzii bieten . Durch die Funktion als Nahrungsquelle für diese Bakterien könnte es ihr Wachstum in kontrollierten Umgebungen erleichtern und sie für die industrielle Produktion besser nutzbar machen.

Entwicklung von Nahrungsergänzungsmitteln

Die gesundheitlichen Vorteile von this compound machen es zu einem vielversprechenden Kandidaten für die Entwicklung von Nahrungsergänzungsmitteln, die auf die Verbesserung der Darmgesundheit und die Unterstützung des Mikrobioms abzielen .

Wirkmechanismus

Target of Action

1-Kestose, a type of fructooligosaccharide, primarily targets beneficial intestinal commensals such as Bifidobacteria and Faecalibacterium prausnitzii . These bacteria play crucial roles in maintaining gut health, producing short-chain fatty acids, and exerting anti-inflammatory effects .

Mode of Action

This compound acts as a prebiotic, providing nourishment for these beneficial bacteria. It is efficiently utilized by these bacteria, promoting their growth and activity . The interaction of this compound with these bacteria results in changes to the gut microbiome, enhancing the population of beneficial bacteria .

Pharmacokinetics

It is also known that this compound is well-tolerated .

Result of Action

The action of this compound results in the stimulation and growth of beneficial gut bacteria like Bifidobacteria and Faecalibacterium prausnitzii . This can lead to improved gut health and potential anti-inflammatory effects . In the context of skin cells, this compound has been shown to reduce UVB-generated reactive oxygen species (ROS) accumulation, suppress UVB radiation-induced MMPs expressions, and increase Type 1 procollagen gene expression levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the gut environment, including the existing microbiome composition, can impact the efficacy of this compound as a prebiotic . Furthermore, dietary factors, such as the consumption of foods containing this compound, can also influence its action .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-Kestose plays a significant role in biochemical reactions. It is synthesized from sucrose by the enzyme sucrose-sucrose fructosyl transferase . This enzyme connects a fructose residue to a second sucrose molecule, producing a this compound molecule . The enzyme fructan-fructan 1-fructosyl transferase then combines fructose residue from trisaccharides, synthesizing a longer this compound chain .

Cellular Effects

This compound has been found to have a significant prebiotic effect on Faecalibacterium prausnitzii in the gut of humans . This bacterium is a butyrate producer with a significant anti-inflammatory effect and is expected to be useful as a next-generation probiotic . This compound also stimulates the enrichment of Bifidobacterium and Lactobacillus spp., which are classified as beneficial intestinal commensals .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been found to interact with the β-fructofuranosidase enzyme from the honeybee gut bacterium Frischella perrara . This enzyme has been shown to have a lower hydrolytic activity for trisaccharide GF2 (this compound) compared to disaccharide sucrose and tetrasaccharide GF3 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to have a significant prebiotic effect on F. prausnitzii in the gut of humans . This suggests that this compound has impressive potential as a new prebiotic targeting F. prausnitzii, a next-generation probiotic strain, as well as bifidobacteria .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on mice, it was found that supplementation with this compound suppressed the development of diabetes in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, possibly through improved glucose tolerance .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from sucrose by the enzyme sucrose-sucrose fructosyl transferase . This enzyme connects a fructose residue to a second sucrose molecule, producing a this compound molecule . The enzyme fructan-fructan 1-fructosyl transferase then combines fructose residue from trisaccharides, synthesizing a longer this compound chain .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWYEUIPHLMNNF-OESPXIITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Kestose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

470-69-9, 12505-31-6 | |

| Record name | 1-Kestose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Kestose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-D-Fructosylsucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012505316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-KESTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02LN7O412C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Kestose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)